Cas no 1248072-48-1 (1-4-(chloromethyl)phenyl-3-methyl-1H-pyrazole)

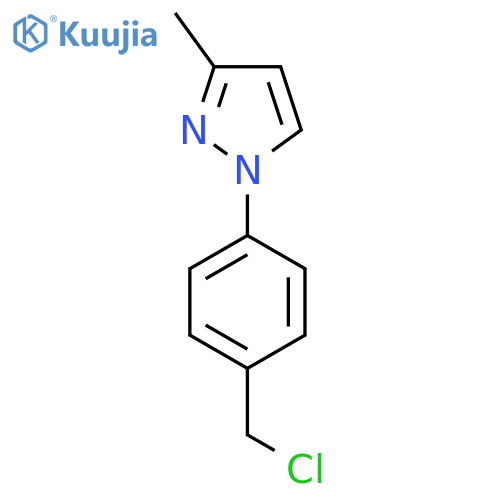

1248072-48-1 structure

商品名:1-4-(chloromethyl)phenyl-3-methyl-1H-pyrazole

1-4-(chloromethyl)phenyl-3-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole

- 1-[4-(chloromethyl)phenyl]-3-methylpyrazole

- SCHEMBL17924409

- BS-52487

- 1248072-48-1

- E74609

- AKOS011777234

- EN300-125276

- 1-4-(chloromethyl)phenyl-3-methyl-1H-pyrazole

-

- インチ: 1S/C11H11ClN2/c1-9-6-7-14(13-9)11-4-2-10(8-12)3-5-11/h2-7H,8H2,1H3

- InChIKey: LOPFWVAUDUDBII-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=CC(=CC=1)N1C=CC(C)=N1

計算された属性

- せいみつぶんしりょう: 206.0610761g/mol

- どういたいしつりょう: 206.0610761g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.8

- 疎水性パラメータ計算基準値(XlogP): 2.7

1-4-(chloromethyl)phenyl-3-methyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B422263-50mg |

1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole |

1248072-48-1 | 50mg |

$ 230.00 | 2022-06-07 | ||

| Chemenu | CM490522-100mg |

1-[4-(Chloromethyl)phenyl]-3-methyl-1H-pyrazole |

1248072-48-1 | 95% | 100mg |

$105 | 2022-06-13 | |

| Chemenu | CM490522-1g |

1-[4-(Chloromethyl)phenyl]-3-methyl-1H-pyrazole |

1248072-48-1 | 95% | 1g |

$425 | 2022-06-13 | |

| Enamine | EN300-125276-0.05g |

1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole |

1248072-48-1 | 95% | 0.05g |

$190.0 | 2023-02-15 | |

| TRC | B422263-10mg |

1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole |

1248072-48-1 | 10mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-125276-0.1g |

1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole |

1248072-48-1 | 95% | 0.1g |

$282.0 | 2023-02-15 | |

| eNovation Chemicals LLC | Y1230045-1g |

1-[4-(Chloromethyl)phenyl]-3-methyl-1H-pyrazole |

1248072-48-1 | 95% | 1g |

$550 | 2024-06-03 | |

| Enamine | EN300-125276-10.0g |

1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole |

1248072-48-1 | 95% | 10.0g |

$6510.0 | 2023-02-15 | |

| Aaron | AR01A52D-1g |

1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole |

1248072-48-1 | 95% | 1g |

$453.00 | 2023-12-16 | |

| 1PlusChem | 1P01A4U1-100mg |

1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole |

1248072-48-1 | 95% | 100mg |

$128.00 | 2024-07-10 |

1-4-(chloromethyl)phenyl-3-methyl-1H-pyrazole 関連文献

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

1248072-48-1 (1-4-(chloromethyl)phenyl-3-methyl-1H-pyrazole) 関連製品

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬